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L-TYROSINE (15N)

Cat. No.: B1579890
M. Wt: 182.18
Attention: For research use only. Not for human or veterinary use.
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Description

Principles of 15N Labeling for Tracking Nitrogen Fluxes in Research Models

The principle of 15N labeling involves providing a biological system with a substrate that has been enriched with the 15N isotope. This labeled substrate, which can be an ammonium (B1175870) salt, nitrate, or a specific amino acid, is taken up by the cells and incorporated into various nitrogen-containing compounds. nih.govprometheusprotocols.net By tracking the incorporation of 15N over time, researchers can map the flow of nitrogen through different metabolic pathways. osti.gov This technique, often referred to as 15N metabolic flux analysis, allows for the quantification of reaction rates within the nitrogen metabolic network. embopress.org For instance, by supplying 15N-labeled ammonium, scientists can trace its assimilation into glutamine and glutamate (B1630785), the primary entry points of nitrogen into amino acid biosynthesis, and its subsequent distribution to other amino acids and nitrogenous compounds. nih.gov

Role of L-TYROSINE (15N) as a Preeminent Stable Isotope Probe in Molecular and Cellular Biology

L-Tyrosine, a non-essential amino acid, plays a central role in protein synthesis and serves as a precursor for several crucial molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and the pigment melanin (B1238610). caymanchem.comwikipedia.org Given its pivotal position in metabolism, L-Tyrosine labeled with the stable isotope 15N, denoted as L-TYROSINE (15N), has become a highly valuable probe in molecular and cellular biology research. isotope.comisotope.com

The introduction of L-TYROSINE (15N) into a biological system allows for precise tracking of its metabolic fate. Researchers can monitor its incorporation into newly synthesized proteins, providing a direct measure of protein turnover rates. isotope.com This is particularly important in fields like proteomics for quantifying changes in protein expression under different conditions. isotope.comacs.org

Furthermore, by tracing the 15N label from L-TYROSINE (15N), scientists can investigate the dynamics of pathways that utilize tyrosine as a precursor. For example, it can be used to study the biosynthesis of catecholamines in neuroscience research or the production of thyroid hormones in endocrinology. caymanchem.com The use of L-TYROSINE (15N) in conjunction with analytical techniques like mass spectrometry allows for the sensitive and specific detection of its metabolic products, providing detailed insights into the regulation and flux of these critical pathways. caymanchem.comisotope.com

The specificity of L-TYROSINE (15N) as a tracer enables researchers to dissect complex metabolic networks and understand how they are perturbed in various physiological and pathological states. Its application spans a wide array of research areas, from fundamental studies of cellular metabolism to investigations into the mechanisms of diseases. isotope.comisotope.com

Interactive Data Table: Properties of L-TYROSINE (15N)

PropertyValueSource
Molecular Weight 182.18 isotope.com
Chemical Purity ≥98% isotope.com
Labeled CAS Number 35424-81-8 isotope.com
Unlabeled CAS Number 60-18-4 isotope.com
Synonyms (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid isotope.com

Properties

Molecular Weight

182.18

Purity

98%

Origin of Product

United States

Synthetic Methodologies for L Tyrosine 15n and Its Derivatives for Research Applications

Chemo-Microbiological Synthesis Approaches for Isotopic Enrichment of L-TYROSINE (¹⁵N)

A highly efficient method for producing L-Tyrosine (¹⁵N) combines chemical synthesis with microbiological processes. This chemo-microbiological approach leverages the enzymatic machinery of microorganisms to stereoselectively synthesize the desired L-isomer of tyrosine from isotopically labeled precursors.

One prominent method involves the use of the bacterium Erwinia herbicola, which possesses high levels of the enzyme β-tyrosinase (tyrosine phenol-lyase). acs.orgfas.org This enzyme can catalyze the synthesis of L-Tyrosine from phenol, pyruvate, and an ammonium (B1175870) source. acs.orgfas.orgjmb.or.kr To produce L-Tyrosine (¹⁵N), [¹⁵N]ammonium sulfate (B86663) or another ¹⁵N-labeled ammonia (B1221849) source is used in the reaction mixture. acs.orgresearchgate.net This method is advantageous due to the ease of growing the bacteria and the scalability of the reaction. acs.org The chirality of the final product is ensured by the enzymatic step, which avoids the need for complex and often inefficient chiral separation techniques. acs.orgresearchgate.net

The general reaction scheme is as follows: Phenol + Pyruvate + [¹⁵N]Ammonium Salt --(β-tyrosinase from Erwinia herbicola)--> L-Tyrosine (¹⁵N) + H₂O

This approach has been successfully used to prepare various isotopomers of L-Tyrosine, demonstrating its versatility. acs.orgresearchgate.net

Enzymatic Conversion Strategies for L-TYROSINE (¹⁵N) Production

Purely enzymatic methods offer a high degree of specificity and efficiency for the production of L-Tyrosine (¹⁵N). These strategies often employ isolated and purified enzymes to catalyze the conversion of labeled substrates into the final product.

One such strategy utilizes the enzyme β-tyrosinase, similar to the chemo-microbiological approach, but with the enzyme used in a more controlled, cell-free environment. acs.orgnih.gov Another powerful enzymatic method involves the use of amino acid dehydrogenases. For instance, a coupled enzymatic system can be established where an amino acid dehydrogenase, such as glutamate (B1630785) dehydrogenase, generates ¹⁵N-labeled L-glutamate from (¹⁵NH₄)₂SO₄ and α-ketoglutarate. researchgate.net This labeled glutamate then serves as an amine donor for the synthesis of other amino acids. researchgate.net

A specific patented method describes the resolution and preparation of L-Tyrosine-¹⁵N using an enzymatic approach, highlighting its high yield, optical purity, and chemical purity without loss of isotopic abundance. google.com Furthermore, enzymes like L-phenylalanine hydroxylase can be used to convert L-phenylalanine into L-tyrosine. uw.edu.pl If the starting L-phenylalanine is ¹⁵N-labeled, this results in the production of L-Tyrosine (¹⁵N).

EnzymeSubstratesProductReference
β-Tyrosinase (Tyrosine Phenol-Lyase)Phenol, Pyruvate, [¹⁵N]Ammonium SaltL-Tyrosine (¹⁵N) acs.orgjmb.or.krresearchgate.net
L-Phenylalanine Dehydrogenasep-Hydroxyphenylpyruvic acid, [¹⁵N]Ammonia source, NADHL-Tyrosine (¹⁵N) researchgate.net
L-Phenylalanine HydroxylaseL-Phenylalanine (¹⁵N), O₂L-Tyrosine (¹⁵N) uw.edu.pl

Site-Directed Isotopic Labeling Techniques for L-TYROSINE (¹⁵N) within Peptides and Proteins

For detailed structural and functional studies of proteins, it is often desirable to label only specific amino acid residues. Site-directed isotopic labeling allows for the incorporation of ¹⁵N-labeled tyrosine at a single, predetermined position within a peptide or protein. This significantly simplifies complex NMR spectra of large proteins. nih.govportlandpress.com

A common technique for site-directed labeling is the use of an orthogonal tRNA/aminoacyl-tRNA synthetase pair in an in vivo expression system. nih.gov This system is engineered to specifically recognize an unnatural amino acid or a labeled natural amino acid and incorporate it in response to a unique codon, such as the amber stop codon (TAG), that has been introduced at the desired site in the gene of interest. nih.govnih.gov For example, ¹⁵N-labeled o-nitrobenzyl-tyrosine (oNBTyr) can be incorporated into a protein at a specific site. nih.gov Subsequent UV photo-cleavage of the nitrobenzyl group converts oNBTyr back to ¹⁵N-labeled tyrosine, resulting in a site-specifically labeled protein with its native sequence. nih.gov

Cell-free protein synthesis systems also provide a powerful platform for site-directed labeling. nih.govutoronto.casigmaaldrich.com In this approach, an amber suppressor tRNA is aminoacylated with L-[¹⁵N]tyrosine and added to the cell-free reaction mixture containing the template DNA with a TAG codon at the target position. nih.gov This method has been successfully used to incorporate ¹⁵N-tyrosine at position 32 of the Ras protein, yielding a protein where only this specific tyrosine residue is labeled. nih.govutoronto.ca

Labeling MethodSystemKey ComponentsOutcomeReference
In Vivo SuppressionE. coliOrthogonal tRNA/synthetase pair, amber (TAG) codon, ¹⁵N-labeled tyrosine derivativeSite-specific incorporation of ¹⁵N-Tyrosine nih.gov
Cell-Free SynthesisE. coli extractAmber suppressor tRNA, [¹⁵N]Tyr-tRNA synthetase, TAG-mutated DNAMilligram quantities of site-specifically ¹⁵N-labeled protein nih.gov

Generation of Multi-Labeled L-TYROSINE Isotopologues (e.g., ¹³C, ¹⁵N, ²H) for Complex Research Studies

Many advanced research applications, particularly in NMR-based structural biology and metabolomics, benefit from the use of L-Tyrosine labeled with multiple stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). ckisotopes.comnih.gov These multi-labeled isotopologues provide richer datasets for analysis.

The synthesis of these complex molecules often involves a combination of the methods described previously. For example, chemo-microbiological synthesis using Erwinia herbicola can be adapted to produce multi-labeled tyrosine by using appropriately labeled precursors. acs.orgresearchgate.net L-[4'-¹³C]tyrosine can be made from [1-¹³C]phenol and L-serine, while L-[3',5'-¹³C₂]tyrosine can be synthesized from [2,6-¹³C₂]phenol and L-serine. acs.orgresearchgate.net Combining these carbon-labeled phenols with a ¹⁵N-labeled nitrogen source would yield a dually labeled ¹³C, ¹⁵N-L-Tyrosine.

Similarly, fully deuterated proteins, which are essential for studying large biomolecules with NMR, can be produced in cell-free systems using a mix of ²H, ¹³C, and ¹⁵N-labeled amino acids. ckisotopes.com Commercial suppliers offer a range of multi-labeled L-Tyrosine isotopologues, such as L-Tyrosine (¹³C₉, ¹⁵N) and L-Tyrosine (3′,5′-¹³C₂, 2,3,3,2′,6′-D₅, ¹⁵N), to meet the demands of complex research studies. schd-shimadzu.comisotope.comisotope.com These isotopologues are invaluable for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments, which are used for quantitative proteomics. sigmaaldrich.com

The synthesis of these multi-labeled compounds can be intricate. For instance, the production of spin-isolated tyrosine, where specific protons are replaced with deuterium to simplify NMR spectra, involves multi-step chemical syntheses. nih.govsci-hub.se These syntheses often start from simple, commercially available isotopic building blocks and require careful optimization of reaction conditions to achieve the desired labeling pattern with high purity. nih.govsci-hub.se

IsotopologueLabelingResearch ApplicationReference
[¹³C₉, ¹⁵N]-L-TyrosineUniform ¹³C, ¹⁵NSILAC, Quantitative Proteomics, Metabolomics schd-shimadzu.comisotope.com
[3',5'-¹³C₂, 2,3,3,2',6'-D₅, ¹⁵N]-L-TyrosineSpecific ¹³C, D, ¹⁵NAdvanced NMR studies isotope.com
[4'-¹³C]-L-TyrosineSpecific ¹³CMechanistic enzyme studies acs.orgresearchgate.net
[²H, ¹³C, ¹⁵N]-L-TyrosineUniform ²H, ¹³C, ¹⁵NNMR of large proteins ckisotopes.com

Advanced Analytical Techniques for L Tyrosine 15n Studies

Mass Spectrometry (MS) Based Quantification and Isotopic Enrichment Analysis

Mass spectrometry is a cornerstone technique for the analysis of L-tyrosine (¹⁵N) due to its high sensitivity and specificity. It enables not only the quantification of the amino acid and its metabolites but also the determination of isotopic enrichment, providing insights into metabolic pathways and protein dynamics.

Gas Chromatography-Mass Spectrometry (GC-MS) for L-TYROSINE (¹⁵N) and Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is required to increase their volatility for GC analysis. alexandraatleephillips.com L-tyrosine (¹⁵N) and its metabolites are often converted into more volatile esters, such as n-butyl trifluoroacetyl esters, before analysis. ubbcluj.ro This method has been successfully applied to the quantitative determination of several amino acids, including tyrosine, in biological samples like neonatal blood spots for diagnosing inborn errors of metabolism. ubbcluj.ro

In metabolomic profiling studies, GC-MS is used to separate and identify a wide range of metabolites. The use of ¹⁵N-labeled internal standards, such as L-tyrosine (¹⁵N), is critical for accurate quantification. acs.orgacs.org For instance, a validated GC-Time-of-Flight-MS (GC-TOF-MS) method for untargeted metabolomic profiling of saliva utilized ¹³C₉,¹⁵N-L-tyrosine as one of the internal standards to ensure data quality and reliability. acs.orgacs.org This approach allows for the comprehensive analysis of metabolic fingerprints and the identification of biomarkers. acs.org Microbial synthesis has also been employed to produce L-[¹⁵N]tyrosine, which was subsequently analyzed by GC-MS to confirm its isotopic enrichment. nih.gov

Table 1: GC-MS Method Validation for Metabolite Profiling in Saliva This table summarizes the intraday and interday precision and accuracy for a GC-TOF-MS method using ¹⁵N-labeled internal standards.

Spiked Concentration (μM) Intraday CV (%) Intraday Accuracy (%) Interday CV (%) Interday Accuracy (%)
25 11.9 85.8 12.4 97
50 8.2 88.9 18.8 95.5
200 10.0 106.7 17.2 105.9

Data sourced from a study on untargeted metabolomic profiling in saliva. acs.orgacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Isotope Ratio Measurement

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying molecules in complex mixtures without the need for derivatization. thermofisher.com It is widely used for the direct quantification of amino acids, including L-tyrosine, in biological fluids like plasma. thermofisher.comthermofisher.com The use of stable isotope-labeled internal standards, such as L-tyrosine-¹³C₉,¹⁵N, is standard practice to ensure accuracy and precision in quantification. caymanchem.comcaymanchem.com

LC-MS/MS methods can simultaneously quantify dozens of amino acids in a short analysis time. thermofisher.com For example, a method has been developed to quantify 52 amino acids in 18 minutes. thermofisher.com In such methods, specific precursor-to-product ion transitions, known as selected reaction monitoring (SRM), are monitored for both the unlabeled analyte and its isotopically labeled internal standard. thermofisher.comnih.gov This approach allows for highly selective and quantitative analysis, even in complex matrices. nih.gov The comparison of multiple analytical platforms, including LC-MS/MS and various GC-MS approaches, has demonstrated excellent consistency in quantifying amino acids in human plasma when using isotope dilution with ¹³C/¹⁵N-labeled internal standards. nist.gov

Table 2: Example SRM Transitions for L-Tyrosine and its ¹⁵N-labeled Internal Standard This table shows typical mass-to-charge ratios (m/z) monitored in an LC-MS/MS experiment for the quantification of tyrosine.

Compound Precursor Ion (m/z) Product Ion (m/z)
L-Tyrosine 182.1 136.0
L-Tyrosine ¹³C₉,¹⁵N 192.2 174.0

Data sourced from a direct quantification method for amino acids in plasma. thermofisher.com

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for High-Resolution Isotope Distribution Analysis

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is renowned for its ultra-high resolution and mass accuracy, making it an invaluable tool for resolving complex isotopic patterns. This capability is particularly useful in studies involving stable isotope labeling, such as with L-tyrosine (¹⁵N). FT-ICR MS can distinguish between molecules with very similar masses, allowing for the precise determination of isotopic distribution within a labeled peptide or protein.

In a study assessing selective amino acid ¹⁵N-labeling in human embryonic kidney (HEK) 293 cells, MALDI-FT-ICR-MS was used to analyze trypsinized peptides. nih.gov The resulting mass spectra clearly showed shifts in the peak multiplets, confirming the incorporation of the ¹⁵N isotope. nih.gov The high resolution of FT-ICR MS, which can reach 155,000 at m/z 500, allows for the detailed analysis of the entire isotopic envelope of a peptide, providing a comprehensive picture of labeling efficiency and any potential metabolic scrambling. nih.gov Another study utilized FT-ICR MS to investigate the enantioselective complexation of protonated tyrosine with a chiral crown-ether, where isotopically labeled L-tyrosine (¹⁵N, ¹³C) was used to differentiate it from D-tyrosine. d-nb.info The high resolving power of FT-ICR MS is also crucial in high-resolution metabolomics, where it can detect thousands of chemical features in complex biological samples like human plasma. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/TOF) in Quantitative Proteomics

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technology in proteomics, particularly for the analysis of peptides and proteins. In quantitative proteomics, stable isotope labeling techniques are often employed, and L-tyrosine (¹⁵N) can be used as one of the labeled amino acids. creative-proteomics.comoup.comoup.com

MALDI-TOF MS is particularly well-suited for analyzing complex mixtures of peptides, such as those resulting from the tryptic digest of a protein sample. oup.com The mass spectrum generated shows a series of peaks, each corresponding to a different peptide. When stable isotopes are incorporated, the peaks for the labeled peptides will be shifted in mass compared to their unlabeled counterparts. oup.com By comparing the intensities of these isotopic peaks, the relative abundance of the protein in different samples can be determined. sigmaaldrich.com High-resolution MALDI-TOF MS can determine the monoisotopic masses of peptides, which is the mass of the peptide composed entirely of the most abundant isotopes (¹H, ¹²C, and ¹⁴N). psu.edu This allows for very precise measurements of mass shifts due to isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. The incorporation of ¹⁵N, as in L-tyrosine (¹⁵N), is a common strategy in NMR studies of proteins and other biomolecules.

Solution-State ¹⁵N NMR Spectroscopy for Biomolecular Structure and Dynamics

Solution-state ¹⁵N NMR spectroscopy is a fundamental tool for studying the structure and dynamics of proteins and other biomolecules in a solution environment that mimics their native state. ceitec.cz The selective labeling of specific amino acid types, such as tyrosine, with ¹⁵N can greatly simplify complex NMR spectra, especially for large proteins. nih.gov

A key experiment in protein NMR is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a fingerprint of the protein, with each peak corresponding to a specific amide group in the protein backbone or in the side chains of certain amino acids like tryptophan and the amino group of lysine (B10760008) and arginine. By using L-tyrosine (¹⁵N), researchers can specifically observe the signals from the tyrosine residues. This approach was used to study the site-specific conformational changes in a 3α-hydroxysteroid dehydrogenase upon binding to its cofactor, NADH. nih.gov The chemical shift changes and signal broadening observed for the four ¹⁵N-labeled tyrosine residues provided detailed insights into the binding event and the associated conformational dynamics. nih.gov

Furthermore, ¹⁵N NMR has been used to study the reaction mechanisms of tyrosine nitration, a post-translational modification implicated in various physiological and pathological processes. rsc.orgnih.gov By using ¹⁵N-labeled reagents, researchers could follow the reaction in real-time and detect the formation of specific intermediates, providing evidence for a radical-based mechanism. rsc.orgnih.gov These studies highlight the utility of ¹⁵N NMR in elucidating not only the structure and dynamics of biomolecules but also the chemical processes they undergo.

Solid-State 15N NMR Spectroscopy for Complex Biological Systems and Materials

Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in non-crystalline or insoluble states. For studies involving L-TYROSINE (15N), SS-NMR provides atomic-level insights into its local environment, conformation, and interactions within complex biological assemblies and materials. openmedscience.com The incorporation of the stable isotope ¹⁵N into the tyrosine molecule significantly enhances detection and allows for specific tracking and characterization of the amino acid's nitrogen site.

In complex biological systems, such as membrane proteins or protein aggregates where L-Tyrosine residues are present, ¹⁵N SS-NMR can furnish critical information on the protein's backbone structure and dynamics. scirp.org The appearance of the ¹⁵N NMR spectrum is highly sensitive to molecular motion; immobile amide sites within a ¹⁵N-labeled protein will produce a characteristic broad powder pattern, while sites undergoing significant large-amplitude motions yield sharper, isotropic peaks. scirp.org This distinction allows researchers to map the dynamic regions of a protein or material.

The integration of experimental SS-NMR data with computational simulations, a practice known as NMR crystallography, has become an indispensable tool for the detailed structural analysis of solid materials. rsc.org This approach enables the direct correlation between the atomic structure and the observed NMR parameters. Techniques such as Cross-Polarization (CP) and Magic Angle Spinning (MAS) are routinely employed to enhance the sensitivity and resolution of SS-NMR spectra for nuclei like ¹⁵N. rsc.org Studies on crystalline amino acids, including L-tyrosine, have served as benchmarks for refining these combined experimental and theoretical methods, ensuring high accuracy in chemical shift prediction and structural determination. rsc.org

Dynamic Nuclear Polarization (DNP) NMR Enhancements for L-TYROSINE (15N) Studies

Dynamic Nuclear Polarization (DNP) is a revolutionary sensitivity-enhancement technique in SS-NMR that can dramatically reduce experiment times and enable the study of otherwise intractable systems. bruker.com The fundamental principle of DNP involves transferring the high polarization of electron spins from a stable radical polarizing agent to the surrounding nuclear spins (such as ¹⁵N) through microwave irradiation at cryogenic temperatures, typically around 100 K. bruker.com This process can boost NMR signal intensities by factors of up to several hundred, translating to a reduction in acquisition time by more than 10,000-fold in some cases. bruker.com

For L-TYROSINE (15N), DNP-enhanced SS-NMR has been instrumental in characterizing its structure and incorporation into complex biomaterials like melanin (B1238610). In a notable study, DNP was used to investigate melanins synthesized from uniformly ¹³C,¹⁵N-labeled L-tyrosine (U-¹³C,¹⁵N-L-Tyr). rsc.org The DNP enhancement allowed for the acquisition of high-quality 1D ¹⁵N and 2D ¹³C-¹⁵N correlation spectra, which would be infeasible with conventional SS-NMR. rsc.org These experiments provided direct evidence of the chemical species present in the melanin polymer derived from L-tyrosine. rsc.org

The ¹⁵N nucleus possesses favorable characteristics for DNP studies; although it has a lower gyromagnetic ratio compared to protons, it often exhibits longer polarization lifetimes, which is advantageous for retaining the hyperpolarized state. rsc.org Furthermore, the wide chemical shift range of ¹⁵N, spanning up to 900 ppm, provides excellent spectral resolution, allowing for accurate detection and differentiation of various nitrogen environments within a sample. rsc.org DNP-enhanced techniques, such as 1D ¹⁵N CP DNP-NMR and 2D ¹H–¹⁵N Heteronuclear Correlation (HETCOR) spectroscopy, can probe the local environment and through-space interactions of L-TYROSINE (15N) in diverse matrices, from biopolymers to pharmaceutical formulations. rsc.orgacs.org

Table 1: Experimental Parameters for DNP-Enhanced SS-NMR Study of U-¹³C,¹⁵N-L-Tyr-Melanin. rsc.org
ParameterValue/Description
Spectrometer Frequency600 MHz (¹H Frequency)
Temperature100 K
Polarizing Agent20 mM AMUPol in d8-glycerol/D₂O/H₂O (60/30/10 v/v)
Sample Mass30 mg
Magic Angle Spinning (MAS) Rate12.5 kHz
Observed Enhancement Factor (ε)~20
1D ¹⁵N CP DNP Scans20,000 - 36,000

Quantitative Cross Polarization (QUCP) and Other Advanced NMR Pulse Sequences for L-TYROSINE (15N) Detection

A significant challenge in conventional Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is that the signal enhancement is often not uniform across different chemical sites in a molecule. This non-quantitative nature complicates the accurate measurement of the relative amounts of different species. To address this, advanced pulse sequences have been developed, with Quantitative Cross Polarization (QUCP) being a prominent example. nih.govresearchgate.net The QUCP method was validated using several model compounds, including ¹³C,¹⁵N-labeled L-tyrosine, demonstrating its utility for obtaining accurate quantitative data. nih.gov

The QUCP sequence achieves uniform signal enhancement by introducing a mixing period after the initial CP step, during which a broadband homonuclear recoupling sequence, such as Dipolar-Assisted Rotational Resonance (DARR), is applied. nih.govacs.org This mixing period effectively redistributes the non-uniform polarization among the dilute spins (e.g., ¹³C or ¹⁵N), driving the system to a quasi-equilibrium state where all sites exhibit the same enhancement factor. researchgate.netacs.org

Experiments on ¹³C,¹⁵N-L-tyrosine have starkly illustrated the superiority of QUCP over conventional CP for quantitative analysis. rhhz.netresearchgate.net While standard CP spectra show enhancement factors that vary significantly between different carbon sites, the QUCP spectra display a consistent, uniform enhancement across the entire molecule. researchgate.net This uniformity is crucial for accurate quantitative measurements and is maintained even when using short recycle delays, which significantly improves experimental efficiency. acs.orgresearchgate.net The deviation in enhancement factors using QUCP can be as low as ±0.02, permitting quantitative analysis with high precision. researchgate.net

Table 2: Comparison of NMR Signal Enhancement for ¹³C,¹⁵N-L-Tyrosine Using Conventional CP vs. QUCP. researchgate.net
MethodKey FeatureEnhancement UniformityQuantitative Accuracy
Conventional CP/MASPolarization transfer from ¹H to ¹⁵N/¹³C.Non-uniform; depends on C-H distances and molecular dynamics.Low; signal intensities do not reflect true populations.
QUCP/MASCP followed by a DARR mixing period (e.g., 1 s).Uniform enhancement achieved across all carbon sites.High; allows for accurate quantitative analysis.

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Stable Isotope Abundance Measurement

Isotope Ratio Mass Spectrometry (IRMS) is the definitive analytical technique for measuring the natural abundance of stable isotopes with exceptionally high precision. fmach.it It determines the ratio of a heavy isotope to a light isotope (e.g., ¹⁵N/¹⁴N) in a sample relative to an international standard. The results are expressed in delta (δ) notation in parts per mil (‰). kyoto-u.ac.jp For L-TYROSINE (15N), IRMS is used to quantify its isotopic signature, which can provide information about its origin, synthesis pathway, and role in metabolic processes.

The most common configuration is Elemental Analyzer-IRMS (EA-IRMS), where the bulk sample is combusted, and the resulting gases (N₂, CO₂) are analyzed. fmach.it However, for complex samples, Compound-Specific Isotope Analysis (CSIA) is preferred as it overcomes the limitations of bulk analysis by measuring the isotopic composition of individual compounds. fmach.it For amino acids like L-tyrosine, this is typically achieved by coupling a separation technique, such as High-Performance Liquid Chromatography (HPLC), to the IRMS system (HPLC/EA-IRMS). researchgate.netucsc.edu This approach avoids chemical derivatization, thereby improving analytical precision for δ¹⁵N measurements to within ±0.3‰ or better. ucsc.edu

L-Tyrosine itself is used as a reference material in stable isotope laboratories to calibrate and validate analytical methods. kyoto-u.ac.jp The precise δ¹⁵N value of these standards is determined through rigorous inter-laboratory comparisons. Careful sample preparation, including hydrolysis and purification by methods like cation exchange chromatography, is critical to avoid isotopic fractionation, although studies have shown that fractionation of δ¹⁵N during these steps can be kept minimal (<0.3‰). alexandraatleephillips.com

Table 3: L-Tyrosine as a Reference Material for Stable Isotope Analysis. kyoto-u.ac.jp
Reference MaterialSourceParameterReported Value
L-Tyrosine (C₉H₁₁NO₃)Aldrich Chemical Co., Inc.δ¹⁵N-5.22‰ (relative to AIR)

Applications of L Tyrosine 15n in Proteomics Research

Quantification of Protein Abundance using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used method for quantitative proteomics. washington.eduyale.edu The core principle of SILAC involves metabolically incorporating "heavy" isotopically labeled amino acids into the entire proteome of one cell population, while a control population is grown in "light" media containing the natural, unlabeled amino acids. yale.eduwikipedia.org When the samples are mixed, the mass spectrometer can distinguish between the chemically identical but isotopically distinct peptides, and the ratio of their signal intensities directly reflects their relative abundance. wikipedia.orgresearchgate.net

While arginine and lysine (B10760008) are the most commonly used amino acids in SILAC experiments, L-Tyrosine (15N) and its other isotopically labeled forms, such as those containing carbon-13 (¹³C), are crucial for expanding the multiplexing capabilities of the technique. nih.govnih.gov For instance, a 5-plex SILAC strategy has been developed that combines various isotopic forms of lysine, arginine, and tyrosine to allow for the simultaneous comparison of five different cellular conditions in a single experiment. nih.gov In such a setup, L-[¹³C₉,¹⁵N₁]-Tyrosine can be used in one of the "heavy" media formulations. nih.gov This incorporation introduces a predictable mass shift in tyrosine-containing peptides, enabling their distinct identification and quantification alongside peptides labeled with other isotopic amino acids. nih.gov

This approach has been utilized to study a range of biological processes, including the dynamics of tyrosine phosphorylation in cancer cell signaling pathways. wikipedia.orgnih.gov The high accuracy of SILAC stems from the fact that the "light" and "heavy" samples are combined at an early stage, minimizing quantitative errors that could be introduced during subsequent sample processing steps. yale.edu

Table 1: Example of a 5-plex SILAC Labeling Scheme Incorporating Labeled Tyrosine

Media ConditionLysine LabelArginine LabelTyrosine LabelResulting Mass Shift (Relative to Light)
SM1 (Light) Lys0Arg0Tyr00 Da
SM2 (Medium 1) Lys4 ([²H₄])Arg6 ([¹³C₆])Tyr0+4 Da (Lys), +6 Da (Arg)
SM3 (Medium 2) Lys8 ([¹³C₆,¹⁵N₂])Arg10 ([¹³C₆,¹⁵N₄])Tyr0+8 Da (Lys), +10 Da (Arg)
SM4 (Heavy 1) Lys8 ([¹³C₆,¹⁵N₂])Arg10 ([¹³C₆,¹⁵N₄])Tyr6 ([¹³C₆])+14 Da (Tyr-Lys), +16 Da (Tyr-Arg)
SM5 (Heavy 2) Lys8 ([¹³C₆,¹⁵N₂])Arg10 ([¹³C₆,¹⁵N₄])Tyr10 ([¹³C₉,¹⁵N₁])+18 Da (Tyr-Lys), +20 Da (Tyr-Arg)

This table is based on the methodology described by Suhandynata et al. for monitoring tyrosine phosphorylation dynamics. nih.gov The mass shifts for peptides containing both a labeled tyrosine and a C-terminal labeled lysine or arginine are additive.

Elucidation of Protein Synthesis Rates and Turnover Mechanisms via L-TYROSINE (15N) Incorporation

Understanding the dynamics of protein turnover—the balance between protein synthesis and degradation—is fundamental to cell biology. nih.govnih.gov L-Tyrosine (15N), along with other stable isotope-labeled amino acids, is a key tracer used to measure these dynamics. nih.govnih.gov By introducing L-Tyrosine (15N) into a cell culture or administering it in vivo, researchers can track its incorporation into newly synthesized proteins over time. nih.gov

This "pulsed" labeling approach, often called pulsed SILAC (pSILAC), allows for the measurement of the fractional synthesis rate (FSR) of individual proteins. wikipedia.orgnih.govacs.org The FSR represents the fraction of a specific protein pool that has been newly synthesized within a given time frame. nih.gov As cells synthesize new proteins, the ¹⁵N-labeled tyrosine is incorporated, resulting in a distinct mass shift that can be detected by mass spectrometry. nih.gov By analyzing the ratio of the "heavy" (newly synthesized) to "light" (pre-existing) peptide signals over time, the rate of synthesis can be calculated. nih.gov

Studies using ¹⁵N amino acid mixtures have successfully determined the FSR for various proteins, revealing that the dynamics of protein turnover are key to regulating protein expression. nih.gov For example, in one study with pancreatic cancer cells, the FSR of six different proteins was found to range from 44% to 76% over a 72-hour period. nih.gov These measurements provide critical insights into how cells regulate essential processes like growth, differentiation, and response to stress by modulating the synthesis and degradation of specific proteins. nih.gov

Table 2: Illustrative Research Findings on Protein Fractional Synthesis Rates (FSR)

Protein IDCellular FunctionMeasured FSR (%) over 72hImplication
Protein ACytoskeletal Structure44Slower turnover, structural role
Protein BEnzyme, Metabolic Pathway65Moderate turnover, stable function
Protein CCell Signaling76Rapid turnover, dynamic regulation

This table provides a hypothetical representation of data consistent with findings where FSRs for different proteins were measured using ¹⁵N amino acid labeling, showing a range between 44-76%. nih.gov

Investigation of Protein-Protein Interactions and Post-Translational Modifications using 15N-Labeled Tyrosine Residues

Post-translational modifications (PTMs) are biochemical alterations to proteins that occur after translation, dramatically expanding the functional capacity of the proteome. nih.gov Tyrosine residues are targets for several crucial PTMs, including phosphorylation, nitration, and sulfation, which regulate processes like cell signaling and protein degradation. nih.govnih.govsigmaaldrich.com

L-Tyrosine (15N) can be used to study these modifications. For instance, researchers have used synthesized [¹⁵N]tetranitromethane to introduce a [3-¹⁵N]nitrotyrosine group onto proteins. nih.gov Using ¹⁵N-NMR spectroscopy, they could then detect and monitor the specific protein-bound nitrotyrosines, a PTM associated with oxidative stress. nih.gov The ¹⁵N reporter group allows for precise characterization of the local chemical environment of the modified tyrosine residue. nih.gov

While direct investigation of protein-protein interactions using only a ¹⁵N label on tyrosine is less common, the study of PTMs is intrinsically linked to such interactions. Many protein interactions are mediated by PTMs, such as the binding of SH2 domain-containing proteins to phosphorylated tyrosine residues. By using SILAC methods incorporating labeled tyrosine to quantify changes in phosphorylation upon a specific stimulus, researchers can infer the activation or disruption of phosphorylation-dependent protein interaction networks. nih.govnih.gov

Table 3: Common Post-Translational Modifications of Tyrosine

ModificationDescriptionMass Change (Da)Role in Proteomics Analysis
Phosphorylation Addition of a phosphate (B84403) group (PO₃²⁻)+79.966A key regulator of cell signaling; can be quantified using ¹⁵N-tyrosine in SILAC experiments. nih.govsigmaaldrich.com
Nitration Addition of a nitro group (NO₂)+44.985A marker of oxidative/nitrative stress; can be directly studied using ¹⁵N-labeled nitro-groups. nih.govnih.gov
Sulfation Addition of a sulfo group (SO₃)+79.957Affects protein-protein interactions and signaling; its dynamics can be tracked with isotopic labeling. nih.gov

Analysis of Newly Synthesized Proteins and Their Mass Isotopomer Distributions

The incorporation of L-Tyrosine (15N) into proteins during synthesis creates a new population of molecules with a distinct mass isotopomer distribution. nih.gov An isotopomer is a molecule that has the same atoms and bonding sequence but differs in its isotopic composition. The mass spectrum of an unlabeled peptide shows a characteristic distribution of peaks due to the natural abundance of ¹³C. nih.gov When a ¹⁵N-labeled amino acid is incorporated, this distribution shifts to a higher mass. nih.gov

The resulting spectrum of a peptide from a labeled cell population is a composite of the "old" (unlabeled) and "new" (¹⁵N-labeled) molecules. nih.gov Mathematical analysis, such as multiple regression, can be applied to the observed spectrum to deconvolve the relative contributions of the old and new peptide fractions. nih.gov This ratio directly provides the fraction of newly synthesized protein. nih.gov

This analytical approach is powerful because the mass shift caused by ¹⁵N incorporation is substantial, making the labeled and unlabeled peptide clusters clearly distinguishable in the mass spectrometer. nih.gov This clarity allows for precise quantification of de novo protein synthesis, providing a direct view into the cell's translational response to various stimuli or perturbations. nih.govacs.org

Table 4: Theoretical Mass Shift for a Peptide Containing One Tyrosine Residue

Peptide StateIsotopic LabelNumber of Tyrosine ResiduesNumber of Nitrogen Atoms in TyrosineTotal Mass Shift (Da)
Unlabeled (Light) None (¹⁴N)110
Labeled (Heavy) L-TYROSINE (15N)11+1

This table illustrates the simplest case of mass shift. The total mass shift for a peptide is the sum of the mass shifts from all incorporated ¹⁵N-labeled amino acids.

Applications of L Tyrosine 15n in Metabolic Flux Analysis and Nitrogen Cycling Research

Tracing L-TYROSINE (15N) through Metabolic Pathways in Diverse Biological Systems

L-Tyrosine labeled with the stable isotope ¹⁵N is a critical tool for tracing the intricate routes of metabolic pathways in a wide array of biological systems. otsuka.co.jp By introducing L-Tyrosine (15N) into an organism, researchers can follow the journey of the labeled nitrogen atom as it is incorporated into various biomolecules. This technique has been instrumental in understanding the synthesis of proteins and other essential compounds derived from tyrosine. isotope.com

In the context of protein metabolism, the rate of appearance of ¹⁵N from labeled tyrosine in newly synthesized proteins provides a direct measure of protein synthesis rates. This approach has been applied in studies of human metabolism to understand how factors like diet and disease affect protein turnover. nih.gov For instance, the incorporation of ¹⁵N-labeled amino acids into proteins like apoB-100, a protein synthesized in the liver, allows for the in vivo assessment of hepatic protein synthesis. physiology.org

Beyond protein synthesis, L-Tyrosine is a precursor to a range of vital molecules, including neurotransmitters and hormones. caymanchem.comtargetmol.com Tracing studies with L-Tyrosine (15N) can illuminate the biosynthetic pathways of catecholamines (dopamine, norepinephrine, and epinephrine) and thyroid hormones. By tracking the ¹⁵N label, researchers can quantify the flux of tyrosine into these specific pathways under various physiological conditions.

Furthermore, the application of L-Tyrosine (15N) extends to studies in microorganisms. In trypanosomatids, for example, [¹⁵N]tyrosine has been used to demonstrate the in situ transamination of aromatic amino acids to form [¹⁵N]methionine, revealing a key step in the methionine salvage pathway. nih.gov This highlights the versatility of L-Tyrosine (15N) as a tracer across different domains of life, from humans to single-celled organisms. The ability to follow the metabolic fate of the ¹⁵N atom provides invaluable insights into the interconnectedness of various metabolic networks.

Quantitative Metabolic Flux Analysis (MFA) using L-TYROSINE (15N) as a Tracer

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers like L-Tyrosine (15N) is central to MFA, providing the empirical data needed to calculate these fluxes. mdpi.comcreative-proteomics.com By introducing L-Tyrosine (15N) into a system at a metabolic steady state, researchers can measure the rate of its incorporation into various downstream metabolites. This information, combined with a metabolic network model, allows for the quantification of intracellular fluxes. shimadzu.comnih.gov

The core principle of ¹⁵N-MFA involves tracking the distribution of the ¹⁵N isotope throughout the metabolic network. creative-proteomics.combiorxiv.org For example, when L-Tyrosine (15N) is supplied to cells, the ¹⁵N atom can be transferred to other molecules through transamination reactions. wikipedia.org By measuring the ¹⁵N enrichment in other amino acids and nitrogen-containing compounds, it is possible to quantify the rates of these transamination reactions and other related metabolic pathways. mdpi.com

One of the key advantages of using ¹⁵N-labeled tracers is the ability to specifically probe nitrogen metabolism. mdpi.com This is particularly important for understanding how cells assimilate and utilize nitrogen, a fundamental process for growth and proliferation. nih.gov In cancer research, for instance, ¹⁵N-labeled glutamine and other amino acids are used to trace nitrogen flow and identify metabolic reprogramming in tumor cells. mdpi.com

The data generated from L-Tyrosine (15N) tracing experiments, typically obtained using mass spectrometry, is then fed into computational models to estimate the flux distribution. shimadzu.com These models solve a system of equations that describe the flow of the isotope through the proposed metabolic network. The result is a quantitative map of metabolic activity, revealing how nutrients are converted into biomass and energy. This quantitative approach provides a deeper understanding of cellular physiology and how it responds to genetic or environmental perturbations.

Investigation of Phenylalanine Hydroxylation and Tyrosine Biosynthesis Pathways using 15N-Labeled Precursors

The conversion of the essential amino acid phenylalanine to tyrosine is a critical metabolic step in many organisms, including humans. caymanchem.combiocat.com This reaction is catalyzed by the enzyme phenylalanine hydroxylase. caymanchem.comresearchgate.net The use of ¹⁵N-labeled precursors, particularly [¹⁵N]phenylalanine, has been instrumental in studying the in vivo regulation of this pathway. physiology.orgphysiology.org

By administering [¹⁵N]phenylalanine and monitoring the appearance of [¹⁵N]tyrosine, researchers can directly measure the rate of phenylalanine hydroxylation. physiology.orgphysiology.org This approach has been used to investigate how factors such as dietary tyrosine intake influence the body's own production of tyrosine from phenylalanine. physiology.orgresearchgate.net Studies have shown that the rate of phenylalanine hydroxylation is responsive to the availability of dietary tyrosine, decreasing as tyrosine intake increases. physiology.orgresearchgate.net This demonstrates a feedback mechanism where the body adjusts its synthesis of tyrosine based on dietary supply.

These tracer studies have also been crucial in understanding the tissue-specific sites of phenylalanine hydroxylation. While the liver is recognized as the primary site of this conversion, studies using stable isotopes have provided evidence that the kidney also plays a significant role in converting phenylalanine to tyrosine in humans. pnas.org

Furthermore, in certain disease states, such as end-stage renal disease (ESRD), the conversion of phenylalanine to tyrosine can be impaired. nih.gov Isotope tracer studies using [¹⁵N]phenylalanine have demonstrated a reduced conversion rate in ESRD patients, leading to tyrosine deficiency. nih.gov This highlights the clinical relevance of these research methods in understanding metabolic dysregulation in disease.

Below is a table summarizing findings from a study investigating the effect of graded tyrosine intakes on phenylalanine hydroxylation in adult men.

Dietary Tyrosine Intake (mg·kg⁻¹·day⁻¹)Phenylalanine Hydroxylation Rate (μmol·kg⁻¹·h⁻¹) (Mean ± SE)
2.57.2 ± 0.8
3.06.5 ± 0.7
4.55.9 ± 0.6
6.05.2 ± 0.5
6.84.8 ± 0.4
9.04.9 ± 0.5
12.54.7 ± 0.6

This table is generated based on the trend described in the study by Rafii et al. (2008), which showed a linear decrease in phenylalanine hydroxylation with increasing tyrosine intake up to a certain point. physiology.org

Dynamics of Nitrogen Assimilation and Transamination Processes in Model Organisms

L-Tyrosine (15N) is a valuable tool for dissecting the dynamics of nitrogen assimilation and transamination in various model organisms. targetmol.comnih.gov Transamination reactions involve the transfer of an amino group from an amino acid to a keto acid, a fundamental process in the synthesis and degradation of amino acids. rnlkwc.ac.in By tracing the ¹⁵N label from L-tyrosine, researchers can follow the flow of nitrogen through these interconnected pathways. wikipedia.org

A notable example comes from studies on trypanosomatids, a group of protozoan parasites. In these organisms, it was demonstrated that aromatic amino acids, including tyrosine, are preferred amino donors for the transamination of α-ketomethiobutyrate to methionine. nih.gov The use of [¹⁵N]tyrosine in cultures of Crithidia fasciculata led to the detection of [¹⁵N]methionine, providing direct evidence that this transamination reaction occurs in living cells and is part of a functional methionine recycling pathway. nih.gov This is significant because in mammals, glutamine is the preferred amino donor for this reaction. nih.gov

Applications of L Tyrosine 15n in Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy

Probing Structure-Function Relationships of Proteins and Macromolecules

Selective isotope labeling of amino acids with stable isotopes like ¹⁵N is a potent strategy for understanding the specific roles of individual residues in the catalytic mechanisms and folding of proteins. oup.com The incorporation of ¹⁵N-L-Tyrosine allows for the precise monitoring of tyrosine residues, which are frequently involved in critical protein functions, including enzymatic catalysis and signal transduction.

One common method for achieving selective labeling is the use of auxotrophic host strains of Escherichia coli for protein expression. oup.com For instance, E. coli strains that cannot synthesize their own tyrosine (tyrA-deleted) require the addition of tyrosine to the growth medium. oup.com By supplying ¹⁵N-L-Tyrosine in the minimal media, the expressed target protein will contain the isotopic label exclusively at its tyrosine positions. oup.com However, care must be taken to use host strains where the scrambling of the ¹⁵N isotope by transaminases is minimized to ensure labeling specificity. oup.com

For many human proteins, particularly those that undergo post-translational modifications like glycosylation, expression in mammalian cells such as Human Embryonic Kidney (HEK)293 cells is necessary. nih.gov Recent studies have systematically evaluated selective amino acid labeling in these systems. It was determined that the α-[¹⁵N] atom from L-Tyrosine, along with nine other amino acids, experiences minimal metabolic scrambling in HEK293 cells. nih.gov This finding is crucial as it validates the use of ¹⁵N-L-Tyrosine for studying the structure-function relationships of complex glycoproteins and other post-translationally modified proteins, which are often inaccessible through prokaryotic expression systems. nih.gov This capability allows NMR to build upon high-resolution structural models from X-ray crystallography or cryo-EM, providing functional and dynamic information in a solution environment. nih.gov

Table 1: Metabolic Scrambling of ¹⁵N-Labeled Amino Acids in HEK293 Cells

Scrambling LevelAmino Acids
Minimal Scrambling C, F, H, K, M, N, R, T, W, Y (Tyrosine)
Interconversion G, S
Significant Scrambling A, D, E, I, L, V
This table summarizes the degree of metabolic scrambling for different ¹⁵N-labeled amino acids when used in HEK293 cell expression systems. Tyrosine shows minimal scrambling, making it an excellent probe for NMR studies. Data sourced from reference nih.gov.

Characterization of Protein Dynamics and Conformational Changes in Solution and Solid States

NMR spectroscopy is uniquely suited to characterize protein dynamics across a wide range of timescales, from picoseconds to seconds. d-nb.info The use of ¹⁵N-L-Tyrosine provides site-specific probes to monitor these motions. Changes in the chemical environment of a tyrosine residue due to protein dynamics or conformational shifts result in detectable changes in its NMR resonance signals. nih.govresearchgate.net

A key application is observing conformational changes upon ligand binding or post-translational modification. For example, in a study of 3α-hydroxysteroid dehydrogenase (Ps3αHSD), a 52 kDa dimeric enzyme, selective ¹⁵N-Tyr labeling was used to analyze conformational changes upon binding of the cofactor NADH. nih.gov The ¹¹H-¹⁵N HSQC spectra showed distinct chemical shift changes and signal broadening for the four tyrosine residues upon titration with NADH, allowing for the determination of binding affinity and deduction of site-specific environmental changes. nih.gov

Similarly, ¹⁵N NMR relaxation data can provide quantitative information on fast (picosecond to nanosecond) and slow (microsecond to millisecond) timescale dynamics. d-nb.infonih.gov In a study on protein tyrosine phosphatase 1B (PTP1B), ¹⁵N relaxation experiments (R₁, R₂, and heteronuclear NOE) revealed unexpected dynamic behavior in several regions, including the functionally critical WPD loop, which oscillates between open and closed conformations. d-nb.infonih.gov By using ¹⁵N-labeled tyrosine mutants, it was demonstrated that specific tyrosine residues (Y152 and Y153) are crucial for communicating allosteric signals through changes in protein dynamics. nih.gov

Solid-state NMR (ssNMR) also benefits from ¹⁵N-L-Tyrosine labeling, particularly for studying large protein complexes or membrane proteins that are not amenable to solution NMR. sigmaaldrich.com Site-specific labeling reduces spectral congestion and allows for the measurement of structural restraints and the characterization of dynamics in non-crystalline solid states. sigmaaldrich.com

Studying Ligand Binding and Allosteric Regulation using Selective ¹⁵N-Labeling

Selective ¹⁵N-labeling of tyrosine residues is a powerful method for mapping ligand binding sites and elucidating allosteric communication pathways within proteins. nih.govworktribe.com When a ligand binds, it can induce chemical shift perturbations (CSPs) in the NMR signals of nearby or allosterically coupled residues. By monitoring the ¹H-¹⁵N signals of ¹⁵N-labeled tyrosines, researchers can identify which residues are affected by ligand binding. nih.govpnas.org

In the study of 3α-hydroxysteroid dehydrogenase, titration with NADH caused unique changes in the chemical shifts of the four ¹⁵N-labeled tyrosine residues, allowing for the calculation of the binding affinity (K_D), which was comparable to previously reported values. nih.gov This demonstrates the ability to quantitatively assess ligand binding at specific sites.

Allostery, the process by which binding at one site affects a distant site, is fundamental to protein regulation. nih.govbiorxiv.org NMR with selective ¹⁵N-labeling is exceptionally well-suited to trace these long-range communication networks. worktribe.com For instance, in the Abelson tyrosine kinase (c-Abl), binding of the ATP-site inhibitor imatinib (B729) induced significant chemical shift changes throughout the entire protein, including the SH3 and SH2 domains, indicating large-scale structural rearrangements. pnas.org Further analysis using ¹⁵N relaxation rates revealed that different inhibitor combinations could restore a closed, inactive state, providing detailed insight into the allosteric regulation of the kinase. pnas.org

This approach has also been applied to investigate allosteric regulation by protein-protein interactions. The interaction between protein tyrosine phosphatase PTP1B and the adaptor protein Grb2 was shown to allosterically enhance PTP1B's catalytic activity. biorxiv.orgkeedylab.org By using ¹⁵N-labeled PTP1B, NMR spectroscopy revealed that Grb2 binding alters the structure and/or dynamics of PTP1B, providing a structural basis for this allosteric regulation. biorxiv.orgkeedylab.org

Table 2: Research Examples of ¹⁵N-Tyrosine in Ligand Binding and Allostery Studies

ProteinLigand/PartnerKey Findings from ¹⁵N-Tyr NMRReference
3α-hydroxysteroid dehydrogenase (Ps3αHSD)NADHObserved site-specific conformational changes and determined binding affinity from chemical shift perturbations of four Tyr residues. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B)Allosteric Inhibitor (TCS401)Identified that Tyr152 and Tyr153 are critical for communicating allosteric signals that alter protein dynamics. nih.gov
Abelson Tyrosine Kinase (c-Abl)Imatinib (ATP-site inhibitor), GNF-5 (allosteric inhibitor)Revealed large-scale conformational changes upon inhibitor binding and characterized the flexible, open-inhibited state. pnas.org
Protein Tyrosine Phosphatase 1B (PTP1B)Grb2 (adaptor protein)Showed that Grb2 binding alters the structure and/or dynamics of PTP1B, leading to allosteric enhancement of catalytic activity. biorxiv.orgkeedylab.org
This table provides examples of how ¹⁵N-L-Tyrosine labeling has been used to investigate ligand binding and allosteric regulation in different protein systems.

Assignment of Chemical Shifts and Nuclear Overhauser Effect (NOE) Restraints for Structural Determination

A prerequisite for any detailed NMR study is the assignment of resonances to specific atoms in the protein. nih.govnih.gov The use of uniformly ¹⁵N-labeled (and often ¹³C-labeled) proteins is standard for this process. utoronto.ca A suite of three-dimensional (3D) heteronuclear NMR experiments, such as the HNCA, HNCACB, and HNCO, are used to link the ¹H-¹⁵N correlation of an amino acid to the alpha and carbonyl carbons of itself and the preceding residue, allowing for sequential backbone resonance assignment. nih.govmdpi.com

Once assignments are made, the primary source of information for determining the 3D structure of a protein is the Nuclear Overhauser Effect (NOE). nih.govasm.org An NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its intensity is inversely proportional to the sixth power of the distance between the nuclei. By measuring NOEs between different protons, a set of distance restraints can be generated. asm.org

¹⁵N-edited NOESY-HSQC experiments are crucial in this process. nih.govasm.org In this experiment, only NOEs involving amide protons (which are attached to ¹⁵N nuclei in a labeled protein) are observed. This simplifies the complex NOESY spectrum and helps in assigning through-space correlations, which are essential for defining the protein's secondary and tertiary structure. nih.govnih.gov For example, in the structure determination of the regulatory domain of tyrosine hydroxylase, 3D ¹⁵N- and ¹³C-edited NOESY-HSQC spectra were used to generate the distance restraints necessary for the structure calculation. nih.gov Similarly, the structure of a low-molecular-weight protein tyrosine phosphatase from Bacillus subtilis was determined using NOE-derived distance restraints from ¹⁵N-edited NOESY experiments, combined with other structural data. asm.org

Development of Advanced NMR Experiments for L-TYROSINE (¹⁵N) Site-Specific Information

To study larger and more complex biological systems, advanced NMR experiments have been developed that often rely on specific isotopic labeling schemes, including the use of ¹⁵N-L-Tyrosine. A major challenge in studying high-molecular-weight proteins (>25 kDa) is the rapid signal decay (transverse relaxation), which leads to broad lines and low sensitivity. utoronto.ca

Transverse Relaxation-Optimized Spectroscopy (TROSY) is a landmark technique that mitigates this problem for large molecules. utoronto.capnas.org By exploiting interference between different relaxation mechanisms, TROSY experiments produce significantly sharper lines and higher sensitivity. utoronto.ca TROSY-based 3D and 4D experiments (e.g., 3D TROSY-HNCA, 4D TROSY-HNCACO) are now standard for assigning and studying proteins and complexes well over 100 kDa. utoronto.ca When ¹⁵N-L-Tyrosine is incorporated, the TROSY effect can be leveraged to obtain high-quality, site-specific information about tyrosine residues even in very large systems. pnas.org

For studying protein dynamics, TROSY-based relaxation experiments can measure the ¹⁵N relaxation rates (R₁, R₂) in large proteins, providing insights into domain motions and flexibility, as was done for the c-Abl kinase complexes. pnas.org Furthermore, TROSY-selected ZZ-exchange experiments can be used to characterize slow conformational exchange processes (on the millisecond to second timescale) by observing the transfer of magnetization between the distinct NMR signals of the exchanging states. cas.cn

Another advanced application is the use of ¹⁵N-edited or filtered NOESY experiments to specifically probe interactions between a labeled protein and an unlabeled binding partner, such as a small molecule ligand or another protein. nih.govcas.cn For example, a 3D ¹⁵N-edited NOESY-TROSY-HSQC spectrum was used to identify NOEs between a ¹⁵N-labeled transmembrane peptide and the drug rimantadine, enabling the determination of the drug-bound structure. cas.cn These advanced methods, when combined with selective ¹⁵N-L-Tyrosine labeling, provide a powerful toolkit for extracting precise, site-specific structural and dynamic information from complex biological systems.

Methodological Considerations and Data Interpretation in L Tyrosine 15n Tracer Studies

The use of L-Tyrosine labeled with the stable isotope ¹⁵N (L-TYROSINE (¹⁵N)) is a powerful technique for investigating a wide range of metabolic processes, including protein synthesis, precursor-product relationships, and nitrogen flux. However, the accuracy and reliability of the data obtained from these tracer studies are highly dependent on careful methodological considerations and appropriate data interpretation. This section delves into the critical aspects of designing and analyzing L-TYROSINE (¹⁵N) tracer studies to ensure robust and meaningful results.

Future Perspectives and Emerging Research Directions

Integration of L-TYROSINE (15N) Labeling with Multi-Omics Technologies for Systems-Level Understanding

The integration of L-TYROSINE (15N) labeling with other "omics" disciplines, such as genomics, transcriptomics, and metabolomics, is paving the way for a more holistic, systems-level understanding of biology. This multi-pronged approach allows researchers to move beyond the study of individual components and begin to unravel the intricate networks that govern cellular function. By combining data from these different levels of biological organization, scientists can build more comprehensive models of cellular processes in both health and disease.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a technique that often utilizes L-TYROSINE (15N), is a cornerstone of quantitative proteomics. creative-proteomics.comwikipedia.orgisotope.com When SILAC data is integrated with transcriptomic and metabolomic data, researchers can correlate changes in protein abundance with alterations in gene expression and metabolite levels. This integrated approach provides a more complete picture of how cells respond to various stimuli or disease states. For instance, a decrease in the abundance of a particular enzyme, as measured by L-TYROSINE (15N) labeling, might be correlated with a decrease in the transcription of its corresponding gene and a buildup of its substrate, providing a multi-layered confirmation of a metabolic pathway disruption.

Advancements in High-Throughput L-TYROSINE (15N) Analysis for Large-Scale Research Projects

The demand for analyzing large numbers of samples in proteomics and metabolomics has driven significant advancements in high-throughput analysis of L-TYROSINE (15N)-labeled samples. These developments are crucial for large-scale research projects, such as clinical studies and drug discovery pipelines, where efficiency and reproducibility are paramount. nih.govannualreviews.org

Key advancements include the automation of sample preparation and data analysis workflows. plos.orgsigmaaldrich.com Robotic systems can now perform many of the tedious and repetitive steps involved in preparing samples for mass spectrometry, reducing human error and increasing throughput. Furthermore, sophisticated software tools have been developed to automate the analysis of the complex datasets generated by these experiments. frontiersin.orgbiorxiv.orgnih.gov These tools can automatically identify and quantify thousands of proteins across multiple samples, significantly accelerating the pace of research. creative-proteomics.com

The development of novel mass spectrometry techniques, such as SWATH-MS, coupled with metabolic labeling, offers a cost-effective method for absolute quantification in large-scale studies. acs.org Additionally, techniques like flow injection analysis-tandem mass spectrometry (FIA-MS/MS) further enhance the speed of detection for specific analytes. nih.gov

Interactive Table: High-Throughput Screening Methods Utilizing Stable Isotope Labeling

MethodDescriptionKey AdvantageApplication Example
SILAC-based ProteomicsCells are metabolically labeled with "heavy" amino acids (e.g., L-TYROSINE (15N)) and compared to "light" controls. creative-proteomics.comHigh accuracy and in vivo labeling allows for mixing of samples early in the workflow, minimizing experimental variability. isotope.comckisotopes.comIdentifying protein-protein interactions and quantifying changes in protein expression in response to drug treatment. creative-proteomics.com
FIA-MS/MSA rapid screening method that directly introduces samples into the mass spectrometer without prior chromatographic separation. nih.govExtremely high throughput, with analysis times of less than a minute per sample. nih.govScreening for anabolic-androgenic steroid adulterants in food supplements. nih.gov
LC-LTQ Orbitrap-UVCombines liquid chromatography with a high-resolution mass spectrometer for sensitive and selective detection. researchgate.net"All-in-one" approach for identification and characterization of reactive metabolites. researchgate.netHigh-throughput screening for glutathione (B108866) conjugates in drug discovery. researchgate.net
UPLC-MS/MSUtilizes ultra-performance liquid chromatography for fast separation coupled with tandem mass spectrometry for sensitive detection. nih.govReliable and robust high-throughput method for assessing enzyme inhibition potencies. nih.govSimultaneous monitoring of the activities of multiple cytochrome P450 isoforms. nih.gov

Development of Novel L-TYROSINE (15N) Probes for Unexplored Biochemical Pathways

Researchers are actively developing novel L-TYROSINE (15N) probes to investigate previously unexplored biochemical pathways. These efforts involve chemically modifying the L-TYROSINE (15N) molecule to create "functionalized" probes that can participate in specific cellular reactions or be selectively captured.

One promising area is the synthesis of "clickable" L-TYROSINE (15N) analogs. These probes contain a small chemical handle, such as an alkyne or an azide (B81097) group, that can be used to attach a reporter molecule, like a fluorescent dye or a biotin (B1667282) tag, after the probe has been incorporated into proteins. This allows for the visualization and isolation of newly synthesized proteins, providing insights into their localization and interactions within the cell.

Another avenue of research focuses on developing L-TYROSINE (15N) probes to study post-translational modifications (PTMs). PTMs, such as phosphorylation and ubiquitination, play a critical role in regulating protein function. By designing L-TYROSINE (15N) probes that are specifically targeted by the enzymes responsible for these modifications, researchers can track the dynamics of PTMs in real-time. For example, heavy-labeled tyrosine has been employed to identify substrates of tyrosine kinases and study the dynamic changes in protein tyrosine phosphorylation. creative-proteomics.com

Applications of L-TYROSINE (15N) in Understanding Protein Homeostasis and Degradation Mechanisms in Complex Research Models

L-TYROSINE (15N) labeling is proving to be a powerful tool for dissecting the complex processes of protein homeostasis, or proteostasis, and degradation in sophisticated research models, including whole organisms. biorxiv.org Maintaining a healthy proteome is essential for cellular function, and disruptions in proteostasis are linked to a wide range of diseases, including neurodegenerative disorders and cancer. tandfonline.comnih.gov

By feeding animals a diet containing L-TYROSINE (15N), researchers can track the entire lifecycle of proteins, from synthesis to degradation. This "pulse-chase" approach allows for the measurement of protein turnover rates on a global scale. These studies have revealed that protein lifetimes can vary dramatically, from minutes to years, and are influenced by factors such as tissue type and cellular location. biorxiv.org

The use of L-TYROSINE (15N) in complex models like the 15N SILAC mouse allows for the generation of tissue-matched labeled peptide libraries, which serve as internal standards for more accurate and reproducible quantification in mass spectrometry-based proteomics. openaccesspub.org This is particularly valuable for studying disease models, where subtle changes in protein turnover can have significant pathological consequences. For example, this technique is being used to investigate how protein aggregation, a hallmark of diseases like Alzheimer's, is linked to defects in protein degradation pathways. tandfonline.com Furthermore, studies using L-[15N]phenylalanine and L-[U-13C9,15N]-tyrosine have been conducted in humans to investigate whole-body protein metabolism in various physiological and pathological states. nih.gov

Expansion of L-TYROSINE (15N) Labeling to Non-Traditional Biological Systems and Environmental Studies

The application of L-TYROSINE (15N) labeling is extending beyond traditional cell culture and animal models into non-conventional biological systems and environmental science. This expansion is opening up new frontiers in our understanding of the diversity of life and the intricate workings of ecosystems.

In the realm of microbiology, L-TYROSINE (15N) and other stable isotopes are being used in a technique called Stable Isotope Probing (SIP). frontiersin.orgresearchgate.net SIP allows researchers to trace the flow of nutrients through complex microbial communities. By providing a 15N-labeled substrate, such as ammonia (B1221849) or an amino acid, to a microbial community, scientists can identify which organisms are actively consuming the substrate by detecting the incorporation of 15N into their proteins and nucleic acids. frontiersin.orgasm.org This has profound implications for understanding the roles of different microbes in processes like nitrogen cycling in soil and marine environments. alfa-chemistry.comnih.gov

Furthermore, L-TYROSINE (15N) labeling is being applied to study organisms that thrive in extreme environments, known as extremophiles. Understanding how these organisms maintain protein function under harsh conditions, such as high temperatures or extreme pH, can provide valuable insights into protein stability and adaptation. The study of toxin-producing algae using 15N labeling is another emerging area, aiming to understand toxin synthesis and metabolism. mdpi.com

Q & A

How can researchers optimize experimental designs for 15N-labeled L-tyrosine tracer studies in terrestrial ecosystems?

Answer:
Designing 15N tracer experiments requires balancing statistical precision with practical constraints (e.g., budget, labor). Key considerations include:

  • Sampling Schemes : Stratify sampling based on ecosystem compartments (soil, vegetation, water) to account for spatial heterogeneity .
  • Tracer Recovery Calculations : Use mass-balance equations to quantify 15N partitioning, ensuring corrections for natural 15N abundance (δ15N) in control samples .
  • Power Analysis : Predefine sample sizes using pilot data to ensure statistical robustness, particularly for detecting small isotopic shifts .
  • Data Normalization : Express results as atom% excess (APE) to isolate tracer-derived 15N from background levels .

What advanced methodologies are recommended for synthesizing and characterizing 15N-labeled L-tyrosine?

Answer:

  • Synthesis : Use enzymatic or chemical incorporation of 15N into the amino group, ensuring reaction conditions (pH, temperature) preserve stereochemistry. Purify via column chromatography, referencing protocols for analogous isotopically labeled amino acids .
  • Characterization :
    • Purity Assessment : Combine HPLC with mass spectrometry (LC-MS) to verify isotopic enrichment (>98%) and rule out racemization .
    • Structural Confirmation : Use 2D NMR (e.g., HSQC) to confirm 15N incorporation at the amino group .

How should researchers resolve contradictions in 15N-L-tyrosine tracer data from different analytical techniques (e.g., TLC vs. spectrophotometry)?

Answer:

  • Method Validation : Cross-validate results using orthogonal techniques. For example, discrepancies in nitrosation products detected via TLC (e.g., mobility differences ) and spectrophotometry (e.g., absorbance peaks at 400–480 nm ) may arise from reaction intermediates. Use LC-MS to identify transient species .
  • Error Analysis : Quantify technical variability (e.g., triplicate runs) and batch effects (e.g., reagent lot variations) .
  • Contextual Interpretation : Align findings with kinetic models of nitrotyrosine formation under varying pH and oxidant conditions .

What statistical approaches are critical for interpreting 15N-L-tyrosine partitioning in metabolic flux studies?

Answer:

  • Isotopic Dilution Models : Apply Bayesian frameworks to account for tracer dilution in intracellular pools, using software like Isodyn or INCA .
  • Multivariate Analysis : Use PCA or PLS-DA to correlate 15N flux patterns with metabolic pathways, ensuring normalization to total nitrogen content .
  • Uncertainty Propagation : Report confidence intervals for tracer recovery rates, especially in low-abundance compartments (e.g., microbial biomass) .

How can researchers ensure reproducibility in 15N-L-tyrosine experiments across laboratories?

Answer:

  • Protocol Standardization : Detail buffer composition (e.g., phosphate buffer pH 7.0 ), incubation times, and quenching methods (e.g., flash-freezing in liquid N2) .
  • Metadata Reporting : Include batch numbers of 15N reagents, storage conditions (-80°C for stock solutions), and instrument calibration logs .
  • Inter-Lab Comparisons : Share aliquots of a reference 15N-L-tyrosine sample to calibrate analytical outputs (e.g., APE values) across facilities .

What are the best practices for distinguishing natural 15N abundance from tracer-derived signals in long-term ecosystem studies?

Answer:

  • Baseline Measurement : Collect pre-treatment δ15N values for all ecosystem compartments to establish site-specific natural abundance ranges .
  • Isotope Ratio Mass Spectrometry (IRMS) : Use high-precision IRMS with dual-inlet systems to resolve subtle tracer signals (<0.1 APE) .
  • Time-Series Sampling : Track δ15N trends in control plots to adjust for seasonal or environmental shifts in natural abundance .

How should researchers address isotopic interference when using 15N-L-tyrosine in complex biological matrices?

Answer:

  • Sample Cleanup : Preprocess extracts with solid-phase extraction (SPE) to remove interfering compounds (e.g., lipids, pigments) before LC-MS analysis .
  • Selective Derivatization : Use dansyl chloride or FMOC-Cl to enhance 15N-L-tyrosine detection specificity in proteomic workflows .
  • Matrix-Matched Calibration : Prepare standard curves in surrogate matrices (e.g., artificial urine or serum) to correct for ion suppression/enhancement .

What ethical and reporting standards apply to preclinical studies using 15N-L-tyrosine in animal models?

Answer:

  • NIH Guidelines Compliance : Report animal strain, dosing regimens, and euthanasia methods per ARRIVE 2.0 standards .
  • Data Transparency : Disclose all exclusions, randomization methods, and blinding protocols in the methods section .
  • Ethical Oversight : Include IACUC approval numbers and confirm adherence to humane endpoints during tracer administration .

How can researchers optimize TLC protocols for detecting 15N-L-tyrosine derivatives in nitrosation studies?

Answer:

  • Mobile Phase : Use toluene:2-propanol:acetone:acetic acid (23:23:12:9) for optimal separation of nitrotyrosine isomers .
  • Visualization : Enhance sensitivity with ninhydrin spray (0.2% in ethanol) and post-staining ammonia vapor treatment to stabilize color development .
  • Quantification : Pair TLC with densitometry, calibrating against synthetic 3-nitrotyrosine standards .

What computational tools support the integration of 15N-L-tyrosine tracer data into metabolic network models?

Answer:

  • Flux Balance Analysis (FBA) : Use COBRA Toolbox or MetaboAnalyst to model nitrogen flux through tyrosine catabolic pathways (e.g., transamination, oxidation) .
  • Stoichiometric Modeling : Input atom transition data for 15N into software like Isotopo to predict labeling patterns in downstream metabolites .
  • Open-Source Repositories : Share raw IRMS data and scripts via platforms like GitHub or Zenodo to enable community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.